![molecular formula C18H12N2OS2 B125127 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 142465-09-6](/img/structure/B125127.png)
3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the linear formula C18H12N2OS2 . It belongs to the class of organic compounds known as thioureas .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-d]pyrimidin-4(1H)-one core, which is substituted at the 3 and 5 positions by phenyl groups . The compound also contains a thioxo group .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.437 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not mentioned in the search results.
Scientific Research Applications
Synthesis of Amides, Esters, and Peptides
This compound has been used as a reactive condensing agent for the synthesis of amides, esters, and dipeptides . The reaction yields were excellent, indicating the compound’s effectiveness in these types of chemical reactions .
Synthesis of β-Lactams
The compound has also been successfully applied to the synthesis of β-lactams from β-amino acids . β-Lactams are a class of antibiotics that include penicillins and cephalosporins, which are widely used in medicine.
Synthesis of Polyamides
Another application of this compound is in the synthesis of polyamides . Polyamides, such as nylon, are used in a wide range of applications, including clothing, carpets, and car parts.
Anticancer Activity
Some derivatives of the compound have shown anticancer activity . For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a derivative of the compound, has shown cytotoxic activity on almost all cancer cell lines .
Molecular Docking
The compound and its derivatives have been used in molecular docking studies . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.
Synthesis of Other Thienopyrimidines
The compound can be used in the synthesis of other thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Safety and Hazards
properties
IUPAC Name |
3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFKCKHXCWRVDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353973 |
Source
|
Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
CAS RN |
142465-09-6 |
Source
|
Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.